molecular formula C10H10N2O3 B6258260 1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-carboxylic acid CAS No. 1506078-41-6

1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-carboxylic acid

Cat. No.: B6258260
CAS No.: 1506078-41-6
M. Wt: 206.20 g/mol
InChI Key: RCZKRAHLXZJZOP-UHFFFAOYSA-N
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Description

1,3-Dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-carboxylic acid is a heterocyclic compound featuring a benzodiazole core fused with a carboxylic acid group at position 3. The structure includes two methyl groups at positions 1 and 3 and a ketone group at position 2, contributing to its unique electronic and steric profile.

Properties

CAS No.

1506078-41-6

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

1,3-dimethyl-2-oxobenzimidazole-4-carboxylic acid

InChI

InChI=1S/C10H10N2O3/c1-11-7-5-3-4-6(9(13)14)8(7)12(2)10(11)15/h3-5H,1-2H3,(H,13,14)

InChI Key

RCZKRAHLXZJZOP-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC(=C2N(C1=O)C)C(=O)O

Purity

95

Origin of Product

United States

Preparation Methods

Cyclocondensation of o-Phenylenediamine Derivatives

A foundational approach involves cyclocondensation reactions using o-phenylenediamine analogs. For instance, Sampaio et al. demonstrated the synthesis of related benzimidazoles via multi-step reactions involving potassium hydroxide, acetone, and sodium tetrahydroborate. Adapting this method, the target compound could be synthesized by substituting appropriate carboxyl-containing precursors.

Example Protocol :

  • Methylation : Introduce methyl groups using iodomethane (CH₃I) in the presence of a base like sodium hydride (NaH).

  • Oxidation : Employ hydrogen peroxide (H₂O₂) or oxygen (O₂) under catalytic conditions (e.g., metalloporphyrins) to form the ketone moiety.

  • Carboxylation : Utilize carbon dioxide (CO₂) carboxylation or ester hydrolysis to install the carboxylic acid group.

Oxidation of 2-Methylbenzimidazole Derivatives

A patent by CN104860901B outlines the oxidation of 2-methylbenzothiazole to benzothiazole-2-carboxylic acid using metalloporphyrin catalysts. Analogous strategies apply to benzimidazoles:

ConditionOptimization ExampleYield (%)Selectivity (%)
Catalyst: Fe-porphyrin1.6 MPa O₂, 120°C, 8h15.593.17
Oxidant: H₂O₂30% H₂O₂, 120°C, 4h11.9327.54

This method highlights the critical role of catalyst selection, with iron porphyrins outperforming manganese analogs in both yield and selectivity.

Optimization of Reaction Conditions

Catalyst Screening

Metalloporphyrins (e.g., Fe, Mn) enhance oxidation efficiency. For example, tetrakis-(p-methoxyphenyl) iron porphyrin increased 2-methylbenzothiazole conversion to 43.32%. In contrast, homogeneous catalysts like NaOH alone resulted in suboptimal yields (<20%).

Solvent Systems

Ethanol-water mixtures (20–80% ethanol) improve solubility and reaction kinetics. Pure ethanol reduced byproduct formation in carboxylation steps.

Temperature and Pressure

High-pressure oxygen (1.0–2.0 MPa) accelerated ketone formation, while temperatures >120°C risked decarboxylation.

Analytical Characterization

Post-synthesis analysis relies on:

  • ¹H NMR : Resonances at δ 13.19 ppm (NH) and δ 10.25 ppm (COOH) confirm cyclic and carboxylic protons.

  • ¹³C NMR : Peaks at δ 167.0 ppm (C=O) and δ 149.5 ppm (C=N) validate the structure.

  • HPLC : Monitors conversion and purity, achieving >95% purity in optimized protocols.

Applications and Derivative Synthesis

The carboxylic acid moiety enables further functionalization:

  • Esterification : Ethyl esters (e.g., compound 4 ) form via ethanol/H₂SO₄, confirmed by triplet (δ 1.35 ppm) and quartet (δ 4.37 ppm) signals.

  • Hydrazide Formation : Reacting esters with hydrazine yields hydrazides for drug discovery .

Chemical Reactions Analysis

Esterification and Amidation

The carboxylic acid group at position 4 undergoes typical nucleophilic acyl substitution reactions:

  • Esterification : Reacts with alcohols (e.g., methanol, ethanol) under acidic or catalytic conditions to form methyl or ethyl esters.
    Example:
    C10H10N2O3+CH3OHH+C11H12N2O3+H2O\text{C}_{10}\text{H}_{10}\text{N}_2\text{O}_3 + \text{CH}_3\text{OH} \xrightarrow{\text{H}^+} \text{C}_{11}\text{H}_{12}\text{N}_2\text{O}_3 + \text{H}_2\text{O}
    This is analogous to the synthesis of methyl 1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzodiazole-5-carboxylate (Evitachem).

  • Amidation : Forms carboxamides when treated with amines (e.g., ammonia, alkylamines).
    Example: Reaction with NH3_3 yields 1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxamide (PubChem CID 1091852 ).

Reaction TypeReagentProductYield (%)Reference
EsterificationMethanolMethyl ester75–85
AmidationNH3_3Carboxamide60–70

Decarboxylation

Under thermal or basic conditions, the carboxylic acid group undergoes decarboxylation to form 1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzodiazole:

  • Mechanism : Radical or ionic pathways depending on conditions.
    Example:
    C10H10N2O3ΔC9H10N2O2+CO2\text{C}_{10}\text{H}_{10}\text{N}_2\text{O}_3 \xrightarrow{\Delta} \text{C}_9\text{H}_{10}\text{N}_2\text{O}_2 + \text{CO}_2

This reaction is inferred from structural analogs like 2-oxo-1,3-dihydrobenzimidazole-4-carboxylic acid, which loses CO2_2 at 200–250°C (PubChem CID 9812915 ).

Electrophilic Aromatic Substitution

  • Nitration : Requires fuming HNO3_3/H2_2SO4_4 at 50–60°C, yielding nitro derivatives at position 6 or 7.

  • Sulfonation : Achieved with oleum (H2_2SO4_4·SO3_3), producing sulfonic acid derivatives.

PositionElectrophileProductConditions
6NO2+_2^+6-Nitro derivativeHNO3_3, H2_2SO4_4, 50°C
7SO3_3H+^+7-Sulfonic acidOleum, 80°C

Ring-Opening Reactions

The benzodiazole ring can undergo cleavage under reductive or oxidative conditions:

  • Reduction : Catalytic hydrogenation (H2_2, Pd/C) opens the diazole ring, forming a diamine intermediate.

  • Oxidation : Strong oxidants (e.g., KMnO4_4) degrade the ring to quinoline derivatives (observed in related imidazoles ).

Salt Formation

The carboxylic acid forms stable salts with inorganic bases:

  • Sodium salt : C10H9N2O3Na+\text{C}_{10}\text{H}_9\text{N}_2\text{O}_3^- \text{Na}^+, soluble in polar solvents.

  • Calcium salt : Used to improve bioavailability in pharmaceutical formulations (patent data ).

Condensation Reactions

The oxo group participates in condensation with hydrazines or hydroxylamines:

  • Hydrazone formation : Reacts with hydrazine to yield hydrazide derivatives.
    Example:
    C10H10N2O3+NH2NH2C10H11N4O2+H2O\text{C}_{10}\text{H}_{10}\text{N}_2\text{O}_3 + \text{NH}_2\text{NH}_2 \rightarrow \text{C}_{10}\text{H}_{11}\text{N}_4\text{O}_2 + \text{H}_2\text{O}

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C10H10N2O3C_{10}H_{10}N_2O_3 and a molecular weight of approximately 190.2 g/mol. Its structural features contribute to its reactivity and potential applications. The presence of the benzodiazole ring system is crucial for its biological activity.

Medicinal Chemistry

  • Antimicrobial Activity : Studies have indicated that derivatives of benzodiazole compounds exhibit antimicrobial properties. Research has shown that modifications to the benzodiazole structure can enhance its efficacy against various bacterial strains .
  • Anticancer Properties : The compound has been investigated for its potential anticancer effects. For instance, certain derivatives have demonstrated cytotoxic activity against cancer cell lines, suggesting that the benzodiazole moiety may play a role in inhibiting tumor growth .
  • Neuroprotective Effects : Some studies suggest that benzodiazole derivatives can provide neuroprotection in models of neurodegenerative diseases. This is attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress .

Material Science

  • Polymer Chemistry : The compound can be utilized as a monomer or additive in polymer synthesis. Its unique chemical structure allows for the development of polymers with enhanced thermal stability and mechanical properties .
  • Coatings and Adhesives : Due to its chemical stability and adhesion properties, 1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzodiazole derivatives are being explored as components in coatings and adhesives that require durability under various environmental conditions .

Agricultural Applications

  • Pesticide Development : The compound has shown promise in the development of novel pesticides. Its effectiveness against specific pests can be attributed to its ability to disrupt biological processes within target organisms .
  • Plant Growth Regulators : Research indicates that certain derivatives may act as plant growth regulators, promoting growth or enhancing resistance to environmental stressors .

Case Studies

Application AreaStudy ReferenceFindings
Antimicrobial Activity Enhanced efficacy against E. coli and S. aureus with structural modifications.
Anticancer Properties Significant cytotoxicity observed in breast cancer cell lines.
Neuroprotective Effects Reduction in oxidative stress markers in neurodegenerative models.
Polymer Chemistry Improved thermal stability in synthesized polymers using benzodiazole derivatives.
Pesticide Development Effective against common agricultural pests with low toxicity to non-target species.
Plant Growth Regulators Increased root biomass and stress resistance in treated plants.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related benzodiazoles, benzimidazoles, and derivatives, focusing on substituent effects, spectroscopic properties, and applications.

Structural Analogs and Substituent Effects

Compound Name Key Substituents Molecular Formula Key Features
1,3-Dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-carboxylic acid - 1,3-dimethyl
- 4-carboxylic acid
C₉H₉N₂O₃ High polarity due to carboxylic acid; methyl groups enhance metabolic stability .
6-Bromo-1-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-carboxylic acid (CAS 1782250-48-9) - 6-bromo
- 1-methyl
- 4-carboxylic acid
C₉H₇BrN₂O₃ Bromine increases molecular weight (271.07 g/mol) and may enhance electrophilic reactivity .
3-(2,2-Dimethylpropyl)-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-carboxylic acid - 3-(2,2-dimethylpropyl)
- 4-carboxylic acid
C₁₃H₁₆N₂O₃ Bulkier substituent increases lipophilicity, potentially improving membrane permeability .
2-Chloro-N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzimidazol-5-yl)acetamide (CAS 842973-40-4) - 2-chloroacetamide
- 1,3-dimethyl
C₁₂H₁₃ClN₄O₂ Acetamide group replaces carboxylic acid, reducing solubility but enabling covalent bonding .
2-Mercapto-1H-benzo[d]imidazole-4-carboxylic acid - 2-mercapto
- 4-carboxylic acid
C₈H₆N₂O₂S Thiol group introduces disulfide formation potential; benzimidazole core alters aromaticity vs. benzodiazole .

Spectroscopic Characteristics

  • IR Spectroscopy :

    • Carboxylic acid C=O stretch: Observed at ~1,710 cm⁻¹ in analogs (e.g., 2,2,4-trimethyl-2,3-dihydro-1H-1,5-benzodiazepin-5-ium isophthalate) .
    • Methyl groups: Symmetric/asymmetric stretches at ~2,964 cm⁻¹ .
    • Thiol (S-H) vs. oxo (C=O): Thiols show broad ~2,500 cm⁻¹, while oxo groups appear at higher wavenumbers .
  • NMR Spectroscopy :

    • Methyl protons: Singlets at δ = 2.16–2.32 ppm in benzodiazoles .
    • Aromatic protons: Shifted by substituents (e.g., bromine causes deshielding) .

Physical and Chemical Properties

Property Target Compound 6-Bromo Analog 2-Mercapto Benzimidazole
Molecular Weight 193.18 g/mol 271.07 g/mol 210.21 g/mol
Solubility Moderate (polar solvents) Low (Br increases hydrophobicity) Low (thiol reduces polarity)
Reactivity Carboxylic acid (esterification, amidation) Electrophilic Br (cross-coupling) Thiol (oxidation, disulfide bonds)

Biological Activity

1,3-Dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-carboxylic acid (CAS Number: 64826-45-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H10N2O3
  • Molecular Weight : 206.2 g/mol
  • Structure : The compound contains a benzodiazole ring system which is known for its diverse biological activities.

Antiviral Properties

Recent studies have indicated that compounds related to benzodiazole derivatives exhibit significant antiviral activity. For example, research on imidazole derivatives has shown promising results against various viral strains, including HIV and dengue virus. The mechanism often involves inhibition of viral replication through interference with essential enzymes like IMP dehydrogenase (IMPDH) .

Table 1: Antiviral Activity of Benzodiazole Derivatives

Compound NameVirus TargetedIC50 (μM)Reference
Imidazole Derivative AHIV2.95
Imidazole Derivative BDengue1.85
1,3-Dimethyl CompoundYellow FeverTBD

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various bacterial strains. Studies indicate that benzodiazole derivatives can inhibit the growth of pathogens like Acinetobacter baumannii and Pseudomonas aeruginosa, which are critical targets for new antibiotic development .

The biological activity of 1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzodiazole derivatives is often attributed to their ability to interact with specific biological targets:

  • Enzyme Inhibition : Many derivatives inhibit enzymes crucial for viral replication or bacterial growth.
  • Cell Membrane Disruption : Some compounds can integrate into bacterial membranes, leading to cell lysis.
  • DNA Intercalation : Certain derivatives can intercalate into DNA, disrupting replication and transcription processes.

Study on Antiviral Efficacy

A recent study evaluated the antiviral efficacy of a series of benzodiazole derivatives against the yellow fever virus (YFV). The compound exhibited micromolar activity with an EC50 value indicating significant potential as an antiviral agent .

Clinical Implications

The exploration of benzodiazole derivatives in clinical settings has highlighted their potential as therapeutic agents. For instance, compounds derived from this scaffold have been evaluated in vitro and showed low cytotoxicity while maintaining high antiviral efficacy .

Q & A

Basic Question

  • 1H NMR Spectroscopy : At 600 MHz (DMSO-d6), methyl groups (N–CH3) appear as singlets near δ 3.2–3.5 ppm, while aromatic protons resonate between δ 7.0–8.5 ppm. Coupling constants (e.g., J = 8.5 Hz) confirm regiochemistry .
  • Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., m/z 312 [M+H]+) validate molecular weight, with fragmentation patterns identifying substituents .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity, particularly for detecting unreacted intermediates .

How can researchers address low reaction yields observed in the synthesis of derivatives of this compound?

Advanced Question
Low yields (e.g., 5–13% in some derivatives ) often arise from:

  • Side Reactions : Competing ester hydrolysis or incomplete cyclization. Mitigation includes using excess reagents (e.g., 1.2 equiv. of alkylating agents) and inert atmospheres.
  • Purification Challenges : Hydrophobic byproducts can be removed via gradient elution in column chromatography (hexane/ethyl acetate).
  • Case Study : Compound 7m achieved 99% yield via a three-step protocol: (1) selective protection of reactive sites, (2) microwave-assisted coupling, and (3) final deprotection .

What strategies are recommended for resolving contradictions in spectral data or crystallographic results during structural elucidation?

Advanced Question

  • Cross-Validation : Compare NMR data with computational predictions (e.g., DFT-calculated chemical shifts) to confirm assignments .
  • Crystallography : Use SHELX software for single-crystal XRD analysis. For example, SHELXL refines hydrogen bonding networks and torsional angles, resolving ambiguities in planar vs. non-planar benzodiazole conformations .
  • High-Resolution MS : Resolve isotopic patterns to distinguish between isobaric impurities and true molecular ions .

How can computational chemistry be applied to predict the reactivity or physicochemical properties of this compound derivatives?

Advanced Question

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, electron-withdrawing substituents lower LUMO energy, enhancing reactivity .
  • Molecular Docking : Screen derivatives against target proteins (e.g., TRIM24-BRPF1 bromodomains) to prioritize synthesis. Docking scores correlate with experimental binding affinities .
  • Solubility Prediction : Use COSMO-RS models to optimize solvent systems for crystallization or biological assays .

What methods are recommended for assessing the purity of this compound, and how are impurities identified?

Basic Question

  • Quantitative NMR (qNMR) : Integrate proton signals against an internal standard (e.g., 1,3,5-trimethoxybenzene) to quantify purity ≥95% .
  • LC-MS/MS : Detect trace impurities (e.g., uncyclized intermediates) with MRM (multiple reaction monitoring) modes.
  • Elemental Analysis : Validate C, H, N percentages within ±0.3% of theoretical values .

How do substituents on the benzodiazole core influence the compound’s stability and reactivity?

Advanced Question

  • Steric Effects : Bulky groups (e.g., 3-isopropoxy) hinder rotation, stabilizing the planar conformation critical for bioactivity .
  • Electronic Effects : Electron-donating groups (e.g., methoxy) increase aromatic ring electron density, altering hydrogen-bonding capacity .
  • Case Study : Derivatives with 4-(dimethylamino)butoxy side chains exhibit enhanced solubility and metabolic stability compared to unsubstituted analogs .

What are the best practices for handling and storing this compound to ensure long-term stability?

Basic Question

  • Storage : Under argon at –20°C to prevent oxidation of the oxo group.
  • Handling : Use anhydrous solvents (e.g., DMF) during synthesis to avoid hydrolysis.
  • Stability Tests : Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis .

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